N-Methyl-3,5-dichlorobenzylamine
Overview
Description
N-Methyl-3,5-dichlorobenzylamine is a chemical compound with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol . It belongs to the class of benzylamines, which are often used in the synthesis of biologically active drugs. This compound is known for its interesting physical and chemical properties, making it valuable for various applications in scientific research and industry.
Scientific Research Applications
N-Methyl-3,5-dichlorobenzylamine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential antimicrobial and antifungal properties is ongoing.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-3,5-dichlorobenzylamine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with methylamine under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3,5-dichlorobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzylamine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-Methyl-3,5-dichlorobenzylamine involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of enzymes such as 5’-nucleotidase. This modulation can affect various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting or altering their activity.
Comparison with Similar Compounds
N-Methyl-3,5-dichlorobenzylamine can be compared with other benzylamines, such as:
3,5-Dichlorobenzylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-Methylbenzylamine: Lacks the chlorine substituents on the benzene ring.
N,N-Dimethylbenzylamine: Contains an additional methyl group on the nitrogen atom.
Uniqueness: The presence of both methyl and dichloro substituents in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTJQZMMDIIKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90389-22-3 (hydrochloride) | |
Record name | N-methyl-3,5-dichlorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60238140 | |
Record name | N-methyl-3,5-dichlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-21-9 | |
Record name | 3,5-Dichloro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90390-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-3,5-dichlorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-methyl-3,5-dichlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Minimum Inhibitory Concentration (MIC) value of N-Methyl-3,5-dichlorobenzylamine against Mycobacterium tuberculosis?
A1: The research indicates that this compound exhibits an MIC of 10.2 micrograms/mL against Mycobacterium tuberculosis H37Ra []. This value represents the lowest concentration of the compound required to inhibit the visible growth of the bacteria in vitro. A lower MIC suggests greater potency against the target organism. While further research is needed to fully elucidate its mechanism of action and potential for therapeutic use, this finding highlights this compound as a promising candidate for further investigation in the development of antituberculosis drugs.
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